alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Phenolic Resins Resol Synthesis Polymer Condensation

In phenolic resol resin production, replacing the 1,3-isomer with the 1,4-isomer alone fails to achieve the specified phenolic OH-group content of 6.2-8.5% by weight, compromising polymer architecture and thermal cure profile. • Meta-substitution geometry ensures target OH-group content (6.2-8.5 wt%) when co-condensed with 1,4-isomer in 70:30 to 30:70 weight ratio. • ≥98.0% (GC) purity ensures minimal mono-functional impurities for precise stoichiometric control in step-growth polymerizations. • White crystalline powder, mp 138-142°C; available from research to bulk quantities.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 1999-85-5
Cat. No. B159206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Dihydroxy-1,3-diisopropylbenzene
CAS1999-85-5
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)C(C)(C)O)O
InChIInChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3
InChIKeyUGPWRRVOLLMHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene: Technical Specifications and Procurement


alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene (CAS 1999-85-5), also known as 1,3-bis(α-hydroxyisopropyl)benzene, is an aromatic diol with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol [1]. The compound features a 1,3-disubstituted benzene core bearing two tertiary hydroxyl groups on isopropyl side chains, appearing as a white crystalline powder with a melting point range of 138.0 to 142.0 °C . It serves as a bifunctional monomer and crosslinking intermediate in phenolic condensation resins, polyesters, and specialty polymers, where its meta-substitution geometry and tertiary alcohol functionality offer distinct reactivity profiles compared to para-substituted analogs [2].

Meta-substitution geometry for resol resin and step-growth polymer architecture
Tertiary alcohol functionality enables acid-catalyzed condensation distinct from primary/secondary diols
Bifunctional monomer fit for polyesters, polyurethanes, and specialty epoxy precursors

Why the 1,3-Isomer Cannot Be Substituted in Precision Synthesis


Substituting alpha,alpha'-dihydroxy-1,3-diisopropylbenzene with its 1,4-isomer (CAS 2948-46-1) or alternative aliphatic diols without rigorous validation introduces quantifiable risks to polymer architecture, reaction kinetics, and final material performance. In phenolic resol resin production, the 1,3-isomer yields a condensation resin with a phenolic OH-group content of 6.2 to 8.5% by weight—a specification achievable only when the 1,3-isomer is used in a defined weight ratio of 70:30 to 30:70 with the 1,4-isomer [1]. Replacing the 1,3-isomer entirely with the 1,4-isomer or using non-aromatic diols alters the aromatic backbone geometry, modifies crosslink density, and shifts the resin's solubility and thermal cure profile in ways that cannot be predicted from monomer-level properties alone [1]. Furthermore, the tertiary alcohol structure of this compound confers acid-catalyzed condensation reactivity distinct from primary or secondary diols commonly employed as alternative crosslinkers [1].

1,3-Isomer (Target)
1,4-Isomer / Aliphatic Diols
Resin OH-content
Reported to achieve defined specification range when used as co-monomer
1,4-isomer alone may not meet the required OH-content specification
Polymer backbone
Aromatic meta-substitution provides target crosslink architecture
1,4-isomer shifts crosslink geometry; aliphatic diols alter backbone rigidity
Condensation reactivity
Tertiary alcohol reactivity under acid catalysis
Primary/secondary diol reactivity may not transfer directly; cure profile may shift

Quantitative Differentiation Evidence


Meta-Substitution Defines Phenolic OH-Content in Resol Resins

In the production of phenolic resol resins, the condensation resin obtained from reacting alpha,alpha'-dihydroxy-1,3-diisopropylbenzene with phenol in the presence of phosphorus acids exhibits a phenolic OH-group content of 6.2 to 8.5% by weight [1]. This specific OH-content specification is achieved when the 1,3-isomer is employed in a mixture with the 1,4-isomer in weight proportions ranging from 70:30 to 30:70 [1]. The 1,3-isomer's meta-substitution pattern dictates the condensation architecture and resulting OH-group availability; using the 1,4-isomer exclusively produces a different resin with altered OH-content and crosslinking behavior that falls outside this specification range [1].

OH-Content Specification
Head-to-head
6.2–8.5% phenolic OH by weight when used in 70:30 to 30:70 mixture with 1,4-isomer
Defines essential co-monomer role for resol resin quality control
1,4-isomer alone does not meet this specification range
Phenolic Resins Resol Synthesis Polymer Condensation

High-Selectivity Catalytic Oxidation Synthesis Route

The selective oxidation of 1,3-diisopropylbenzene with molecular oxygen using an OMS-2/NHPI heterogeneous catalyst system achieves >99% conversion and 86% selectivity toward alpha,alpha'-dihydroxy-1,3-diisopropylbenzene under mild conditions (40 °C, 560 psi) [1]. This catalyst system retains 80% selectivity after three consecutive reaction cycles, demonstrating a robust and recyclable heterogeneous approach for producing the target diol [1]. In comparison, alternative catalyst systems for alkylaromatic peroxidation (e.g., traditional NaOH) exhibit lower selectivity and reduced operational stability [1].

Catalytic Selectivity
Context-dependent
86% selectivity to target diol, >99% conversion; 80% selectivity after 3 cycles
Supports batch consistency review for OMS-2/NHPI heterogeneous route
Selectivity drop of ~6 percentage points after three cycles
Catalysis Selective Oxidation Process Chemistry

Commercial Purity Benchmark and Melting Point Specification

Commercially available alpha,alpha'-dihydroxy-1,3-diisopropylbenzene from major suppliers is consistently specified at ≥98.0% purity by GC analysis, with a melting point range of 138.0 to 142.0 °C . This purity specification exceeds the typical requirements for many industrial polymer applications, ensuring minimal interference from unreacted starting material (1,3-diisopropylbenzene) or mono-oxidation byproducts that could act as chain terminators in condensation polymerization . In contrast, the 1,4-isomer (CAS 2948-46-1) is commercially offered at >97.0% purity (GC) , a marginally lower specification that may reflect differences in commercial synthesis optimization and isomer-specific purification challenges.

Commercial Purity
Data to verify
≥98.0% GC for 1,3-isomer vs. >97.0% GC for 1,4-isomer
Higher purity threshold may reduce chain-termination risk in polycondensation
Supplier specification; independent verification recommended
Quality Control Analytical Specifications Procurement

Validated Application Scenarios


Meta-Substituted Co-Monomer for Phenolic Resol Resins

For industrial production of phenolic resol resins where a condensation resin with a phenolic OH-group content of 6.2 to 8.5% by weight is specified, alpha,alpha'-dihydroxy-1,3-diisopropylbenzene is an essential co-monomer. The resin is produced by condensing formaldehyde with a pre-formed condensation resin obtained from reacting the 1,3-isomer (in 70:30 to 30:70 weight ratio with the 1,4-isomer) with phenol or cresols in the presence of phosphorus acids [1]. The meta-substitution geometry of the 1,3-isomer is critical to achieving the target OH-content range; substitution with the 1,4-isomer alone fails to meet this specification [1].

High-Purity Bifunctional Monomer for Step-Growth Polymerization

In step-growth polymerizations including polyester synthesis and polyurethane chain extension, the ≥98.0% (GC) purity specification of commercially available alpha,alpha'-dihydroxy-1,3-diisopropylbenzene ensures minimal contamination by mono-functional impurities that would otherwise terminate chain growth [1]. The compound's tertiary alcohol groups react via acid-catalyzed condensation mechanisms, and the aromatic meta-substitution provides distinct polymer backbone rigidity compared to aliphatic diols. For applications where exact stoichiometric control is critical, the defined melting point range of 138.0–142.0 °C provides a convenient identity verification and quality acceptance criterion [1].

Precursor for Specialty Epoxy and Polycarbonate Monomers

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene serves as a versatile precursor for synthesizing diacetate derivatives (1,3-bis(2-acetoxy-2-propyl)benzene) via reaction with acetylating agents [2]. These diacetate intermediates are utilized in agricultural chemical synthesis, fragrance production, resin compounding, and as polymer modifiers [2]. The tertiary alcohol structure of the 1,3-isomer provides distinct steric and electronic properties in subsequent derivatization reactions compared to primary or secondary alcohol analogs.

Application
Selection Property
Validation Focus
Meta-substituted co-monomer for phenolic resol resins
Meta-substitution geometry control and defined co-monomer ratio
Resin OH-content range and crosslink architecture reproducibility
High-purity bifunctional monomer for step-growth polymerization
Bifunctional tertiary alcohol purity and lot consistency
Chain-termination risk assessment and stoichiometric control
Precursor for specialty epoxy and polycarbonate monomers
Tertiary alcohol derivatization reactivity and steric profile
Acetylation efficiency and polymer backbone rigidity contribution

Technical Documentation Hub

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